

Comprehensive Characterization of 2,6-Diethylmorpholine

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Compound of Interest

Compound Name: 2,6-Diethylmorpholine

CAS No.: 52382-34-0

Cat. No.: B3384109

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Executive Summary & Significance

2,6-Diethylmorpholine is a disubstituted morpholine derivative characterized by increased steric bulk and lipophilicity compared to its widely used analog, 2,6-dimethylmorpholine. In drug discovery, it serves as a critical pharmacophore for modulating the physicochemical properties of amine-containing drugs.

- **Primary Utility:** Bioisostere for morpholine/dimethylmorpholine to improve Blood-Brain Barrier (BBB) permeability (via increased LogP) or to block metabolic hotspots (via steric hindrance at the C2/C6 positions).
- **Key Challenge:** The compound exists as a mixture of stereoisomers (cis and trans), requiring rigorous analytical differentiation to ensure biological data consistency.

Stereochemical Analysis: The Critical Differentiator

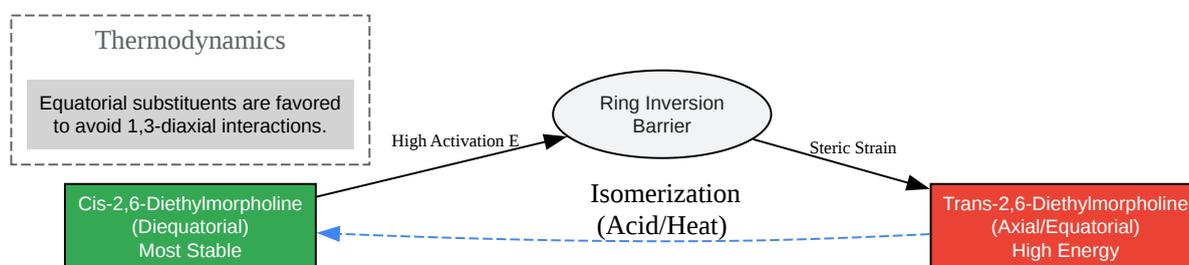
Unlike unsubstituted morpholine, **2,6-diethylmorpholine** possesses two chiral centers, leading to distinct stereoisomers. Understanding the conformational landscape is the first step in characterization.

The Isomers[1][2]

- Cis-isomer (meso): The ethyl groups are on the same side of the ring. In the preferred chair conformation, both ethyl groups adopt the equatorial position to minimize 1,3-diaxial strain. This is thermodynamically the most stable isomer.
- Trans-isomer (racemic): The ethyl groups are on opposite sides. In the chair conformation, one ethyl is equatorial and the other is axial, creating significant steric strain.

Conformational Energy Landscape

The stability difference dictates the synthetic outcome. Under thermodynamic control, the cis isomer predominates.



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Figure 1: Conformational relationship between cis and trans isomers. The cis-diequatorial conformation is energetically favored.

Physicochemical Profiling

The introduction of ethyl groups significantly alters the physical profile compared to the dimethyl analog.

Property	Value / Range	Note
CAS Number	52382-34-0	General (Isomer unspecified)
Molecular Formula	C ₈ H ₁₇ NO	MW: 143.23 g/mol
Boiling Point	-175–180 °C (Predicted)	Higher than 2,6-dimethylmorpholine (147°C) due to +2 CH ₂ units.
pKa (Conjugate Acid)	8.6 – 8.9 (Estimated)	Slightly more basic than morpholine (8.36) due to inductive donation from alkyls, but sterically hindered.
LogP (Octanol/Water)	-1.2 – 1.5	Significantly more lipophilic than morpholine (-0.86) and 2,6-dimethylmorpholine (~0.2). [1]
Density	~0.91 g/mL	Less dense than water.
Appearance	Colorless to pale yellow liquid	Amine-like odor; hygroscopic.

Expert Insight: When using this scaffold in lead optimization, expect a ~1.0 unit increase in LogP relative to unsubstituted morpholine. This is often sufficient to shift a compound from "peripherally restricted" to "CNS penetrant."

Synthetic Routes & Impurity Profiling

The synthesis typically involves the cyclization of amino-alcohol precursors.

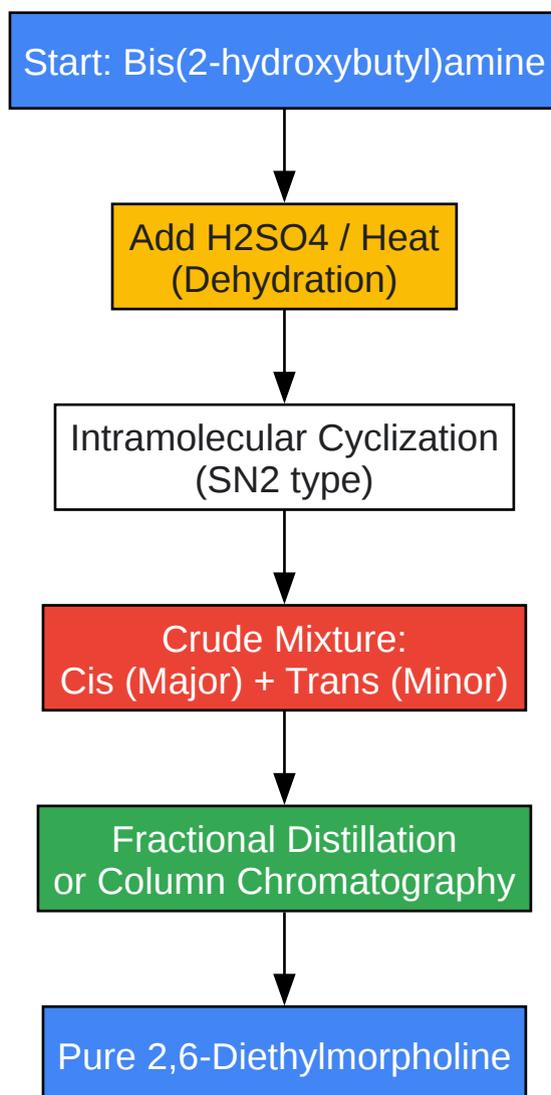
Primary Synthetic Pathway (Cyclodehydration)

The most robust route involves the acid-catalyzed cyclization of bis(2-hydroxybutyl)amine.

Protocol:

- Precursor: Bis(2-hydroxybutyl)amine is dissolved in a high-boiling solvent (e.g., toluene or xylene).

- Catalyst: Sulfuric acid (H_2SO_4) or p-Toluenesulfonic acid (pTsOH) is added (1.1 equiv).
- Reflux: The mixture is refluxed with a Dean-Stark trap to remove water (driving the equilibrium).
- Workup: Basify with NaOH ($\text{pH} > 12$), extract with DCM, and distill.



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Figure 2: Synthetic workflow for the cyclodehydration route.

Impurity Profile

- N-alkylation byproducts: If reaction temperature is uncontrolled.

- Uncyclized amino alcohols: Detectable via LC-MS (M+18 relative to product).
- Oxidation products: Morpholinones (lactams) if exposed to air at high temps.

Analytical Characterization Methods

To validate the identity and isomeric purity, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing cis from trans.[2]

- ^1H NMR (CDCl_3 , 400 MHz):
 - Cis-Isomer: Due to symmetry (C2 or meso-like), the spectrum is simpler.
 - H-2/H-6 (Methine): Appears as a multiplet ~ 3.6 ppm. Crucially, look for large axial-axial coupling (~ 10 - 11 Hz) with the axial proton at C3/C5, confirming the equatorial orientation of the ethyl group.
 - Ethyl Group: Triplet (CH_3) and Multiplet (CH_2).
 - Trans-Isomer: Lack of symmetry results in a more complex splitting pattern. The H-2 and H-6 protons are chemically equivalent but magnetically distinct in a way that often broadens peaks or shows averaged coupling if ring-flipping occurs.

Mass Spectrometry (GC-MS)

- Ionization: EI (70 eV).
- Molecular Ion: m/z 143 $[\text{M}]^+$.
- Base Peak: Typically m/z 114 (Loss of ethyl group, $\text{M} - 29$) or m/z 70 (Ring fragmentation).
- Differentiation: Cis and trans isomers often have different retention times on non-polar GC columns (e.g., DB-5), with the cis isomer usually eluting later due to a slightly higher boiling point/polarity interaction.

HPLC Method for Isomer Separation

For chiral resolution or strict isomer quantification:

- Column: Chiralpak IA or IC (Amylose-based).
- Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).
- Detection: UV is weak (lack of chromophore); use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Handling and Safety Information

- Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).
- Storage: Store under inert atmosphere (Argon/Nitrogen). Morpholines can absorb CO₂ from air to form carbamates.
- Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300062 (**2,6-Diethylmorpholine**). Retrieved from [\[Link\]](#)
- Bayer, H. O., et al. (1970). Preparation of substituted morpholines. U.S. Patent 3,505,321. (Foundational synthesis of dialkylmorpholines).
- Berg, U., et al. (1998). Conformational Analysis of 2,6-Disubstituted Morpholines by NMR. *Journal of Organic Chemistry*.^[3] (General reference for morpholine stereochemistry).

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Sources

- [1. 171753-74-5\[\(2R,6R\)-2,6-Dimethylmorpholine\]|BLD Pharm \[bldpharm.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. Morpholine synthesis \[organic-chemistry.org\]](#)
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